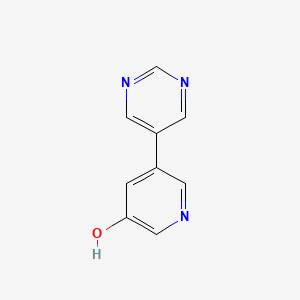![molecular formula C16H14N4O B12065558 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12065558.png)
1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features both an azido group and a tetrahydroquinoline moiety
Vorbereitungsmethoden
The synthesis of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-azidobenzoyl chloride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the azido group .
Analyse Chemischer Reaktionen
1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions, such as the use of lithium aluminum hydride or organometallic reagents.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes forms triazoles.
Wissenschaftliche Forschungsanwendungen
1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles and other complex molecules.
Chemical Biology: The azido group allows for bioorthogonal labeling and conjugation, making it useful in the study of biological systems.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline include other azido-containing carbonyl compounds and tetrahydroquinoline derivatives. For instance:
4-Azidobenzoyl chloride: A precursor in the synthesis of the target compound.
1,2,3,4-Tetrahydroquinoline: The core structure of the compound, which can be modified to introduce various functional groups.
The uniqueness of this compound lies in its combination of an azido group and a tetrahydroquinoline moiety, which provides a versatile platform for diverse chemical transformations and applications.
Eigenschaften
Molekularformel |
C16H14N4O |
|---|---|
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
(4-azidophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H14N4O/c17-19-18-14-9-7-13(8-10-14)16(21)20-11-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-10H,3,5,11H2 |
InChI-Schlüssel |
OUGKONBPRMWWHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)


![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)



![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)



![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)

